molecular formula C17H19NO2 B501496 N-(2-ethoxyphenyl)-4-ethylbenzamide

N-(2-ethoxyphenyl)-4-ethylbenzamide

Cat. No.: B501496
M. Wt: 269.34g/mol
InChI Key: DLYOLWFXUVADGL-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-4-ethylbenzamide is a benzamide derivative characterized by a 4-ethylbenzoyl group attached to a 2-ethoxyphenylamine moiety. For example, sulfonamide derivatives of 2-ethoxyphenyl groups are synthesized via bromination and coupling with halides , while benzamides like 4-ethyl-N-phenylbenzamide are formed through amidation reactions . The ethoxy group at the ortho position and the ethyl substituent on the benzamide ring likely influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34g/mol

IUPAC Name

N-(2-ethoxyphenyl)-4-ethylbenzamide

InChI

InChI=1S/C17H19NO2/c1-3-13-9-11-14(12-10-13)17(19)18-15-7-5-6-8-16(15)20-4-2/h5-12H,3-4H2,1-2H3,(H,18,19)

InChI Key

DLYOLWFXUVADGL-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Benzamide Derivatives

Key structural analogs and their differences are summarized below:

Compound Name Substituent on Benzamide Substituent on Aniline Molecular Weight Key References
N-(2-Ethoxyphenyl)-4-ethylbenzamide 4-Ethyl 2-Ethoxy 283.35 g/mol* Inferred
4-Ethyl-N-phenylbenzamide 4-Ethyl None (Phenyl) 225.29 g/mol
N-(2-Methoxyphenyl)-4-chlorobenzamide 4-Chloro 2-Methoxy 275.72 g/mol
N-(4-Methoxy-2-nitrophenyl)-4-bromo-benzamide 4-Bromo 4-Methoxy-2-nitro 365.16 g/mol
(E)-2-(2-Ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)thiazole-5-carboxamide Thiazole-5-carboxamide 2-Ethoxy + sulfonyl 393.46 g/mol

*Calculated based on molecular formula C₁₇H₁₉NO₂.

Key Observations :

  • Electron-Donating vs.
  • Steric Effects : Ortho-substituted ethoxy groups may induce steric hindrance, affecting binding interactions compared to para-substituted analogs like 4-ethyl-N-phenylbenzamide .
Amidation Reactions
  • Target Compound : Likely synthesized via activation of 4-ethylbenzoic acid (e.g., using carbodiimides like EDC/HOBt) followed by coupling with 2-ethoxyaniline, analogous to methods in .
  • Analogous Routes :
    • 4-Ethyl-N-phenylbenzamide is synthesized in high yields (up to 97.3%) via direct amidation .
    • Thiazole- and imidazole-containing analogs (e.g., compounds in ) employ Suzuki coupling and ester hydrolysis, yielding products at 58–91% efficiency.
Bromination and Functionalization
  • Brominated derivatives (e.g., ) are prepared via electrophilic substitution, highlighting the reactivity of the benzamide core.

Physicochemical Properties

Crystallographic data from related compounds provides insights into molecular geometry:

  • N-(2-Methoxyphenyl)-4-chlorobenzamide : Exhibits planar benzamide rings with dihedral angles of 5.4° between rings, stabilized by intramolecular hydrogen bonds .
  • 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide : Two molecules per asymmetric unit, with nitro groups causing significant distortion .
  • Implications for Target Compound : The 2-ethoxy group may introduce similar planar distortions, influencing packing efficiency and melting points.

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